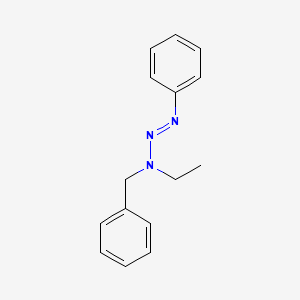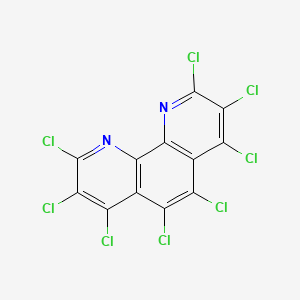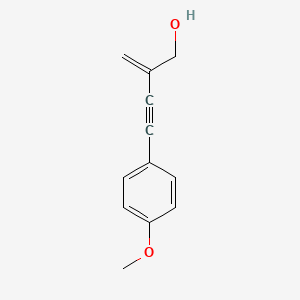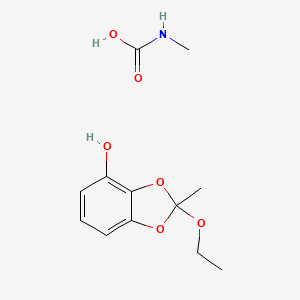
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid is a complex organic compound with a unique structure that combines cyclohexyl, diphenylphosphinothioyl, and phenylpropanoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid typically involves multiple steps, including the formation of cyclohexylamine derivatives and the introduction of diphenylphosphinothioyl and phenylpropanoic acid groups. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid can be compared with other similar compounds, such as:
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylpentanoic acid: Similar structure but with a different substituent on the phenylpropanoic acid moiety.
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid: Contains a methylsulfanyl group instead of a phenyl group.
Propriétés
Numéro CAS |
61057-97-4 |
|---|---|
Formule moléculaire |
C33H43N2O2PS |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H20NO2PS.C12H23N/c23-21(24)20(16-17-10-4-1-5-11-17)22-25(26,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-15,20H,16H2,(H,22,26)(H,23,24);11-13H,1-10H2 |
Clé InChI |
TUFIQQQAQXQLIS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)NP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)






![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)


![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)

